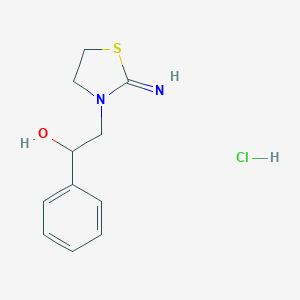

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Beschreibung

Contextualizing 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride in Heterocyclic Chemistry

This compound belongs to the broader family of heterocyclic compounds, specifically within the thiazolidine class. Heterocyclic compounds are characterized by cyclic structures containing atoms of at least two different elements as members of their rings. Thiazolidine, the parent structure of this compound, is a 5-membered saturated heterocyclic ring containing both sulfur and nitrogen atoms in the 1 and 3 positions of the ring. Although the parent thiazolidine is primarily of academic interest, its derivatives like this compound have gained significant attention due to their potential applications in medicinal chemistry.

The compound under examination features several key structural elements: a thiazolidine ring with an imino group at position 2, connected to a phenylethanol moiety at the nitrogen in position 3. The hydrochloride salt formation enhances its solubility and stability for pharmaceutical applications. This particular arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and potential biological activities.

The chemical identity of this compound is well-established through various analytical parameters as presented in Table 1.

Table 1: Chemical Identity and Properties of this compound

Within the broader context of heterocyclic chemistry, this compound represents an important intersection between thiazolidines and phenylethanol derivatives, combining the reactivity of the imino group, the structural features of the thiazolidine ring, and the properties of the phenylethanol moiety. This integration of different functional elements contributes to its potential value in pharmaceutical research and development.

Historical Development of Thiazolidine Research

The history of thiazolidine research extends back to the early 20th century, with significant advancements occurring in the past few decades. The first synthetic methodologies for thiazolidine-2,4-dione (TZD), a closely related compound, were reported in the 1923 work by Kallenberg. Kallenberg's method involved reacting carbonyl sulfide with ammonia in the presence of KOH to generate an alkyl thiocarbamate intermediate, which subsequently reacted with an α-halogenated carboxylic acid and was cyclized under acidic conditions.

During the latter part of the 20th century, thiazolidine derivatives gained increased attention due to their diverse pharmacological activities. The development of thiazolidinediones as antidiabetic agents in the late 1990s marked a significant milestone in thiazolidine research, highlighting the therapeutic potential of this class of compounds.

Research into specific derivatives like this compound has evolved alongside the broader field of thiazolidine chemistry. Synthesis methods have progressively improved, moving from conventional heating approaches requiring prolonged periods at elevated temperatures (100-110°C) to more efficient techniques such as microwave-assisted synthesis, which significantly reduced reaction times while maintaining or improving yields.

The historical trajectory of thiazolidine research demonstrates a continuous refinement of synthetic approaches and an expanding understanding of structure-activity relationships. Key developments included:

- The early recognition of thiazolidine's heterocyclic structure and basic chemical properties

- Establishment of multiple synthetic pathways for creating the thiazolidine core and introducing various substitutions

- Discovery of biological activities associated with different thiazolidine derivatives

- Development of optimized synthetic methods to improve yield, purity, and efficiency

- Exploration of structure-activity relationships to guide medicinal chemistry efforts

These developments have collectively contributed to our current understanding of compounds like this compound and their potential applications in drug discovery and development.

Position within Medicinal Chemistry Landscape

Within the medicinal chemistry landscape, this compound occupies a position of interest due to the established therapeutic potential of thiazolidine derivatives. Thiazolidinones, closely related to the iminothiazolidine scaffold, have demonstrated a diverse range of pharmacological activities, making them valuable in drug development efforts.

Thiazolidine derivatives have shown considerable pharmacological potential due to their chemical structure, which permits various alterations such as ring substitution and functionalization. They demonstrate diverse pharmacological actions, including antibacterial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. These compounds engage with various biological targets such as PPAR-γ, NF-κB, COX enzymes, and DNA topoisomerases.

The specific position of this compound within this landscape is characterized by its structural features that may contribute to potential biological activities. The compound combines several pharmacologically relevant elements:

- The thiazolidine ring, which serves as a privileged scaffold in medicinal chemistry

- The imino group at position 2, which can participate in hydrogen bonding interactions with biological targets

- The phenylethanol moiety, which may contribute to binding interactions and modulate pharmacokinetic properties

- The hydrochloride salt formation, which enhances solubility and potentially improves bioavailability

Research into imidazoline scaffolds, which share structural similarities with the iminothiazolidine scaffold, has revealed that such compounds exhibit a broad spectrum of biological activities beyond the traditional perception as sympatholytics and vasodilators. This suggests potential diverse applications for this compound in pharmaceutical development.

The following table outlines various pharmacological activities associated with thiazolidine derivatives that may guide future research into the specific activities of this compound:

Table 2: Potential Pharmacological Activities Based on Related Thiazolidine Derivatives

| Activity | Target/Mechanism | Structural Features Contributing to Activity |

|---|---|---|

| Antihyperglycemic | PPAR-γ agonism | Carbonyl groups positioning and ring structure |

| Anticancer | Multiple mechanisms including enzyme inhibition | Variations at positions 1 and 5 of thiazolidine |

| Anti-inflammatory | COX enzyme inhibition, NF-κB modulation | Specific substituents on the heterocyclic ring |

| Antimicrobial | Cell wall synthesis disruption | Thiol-containing functional groups |

| Neuroprotective | Antioxidant mechanisms | Radical scavenging capabilities of sulfur atom |

As medicinal chemistry continues to advance, compounds like this compound represent important chemical entities for further investigation in the development of novel therapeutic agents.

Theoretical Significance of Iminothiazolidine Scaffold

The iminothiazolidine scaffold present in this compound holds significant theoretical importance in medicinal chemistry due to its unique structural and electronic properties. This scaffold represents a specific variant of the thiazolidine structure, featuring an imino group at position 2 that significantly alters the electronic distribution and reactivity of the heterocyclic ring.

The theoretical significance of the iminothiazolidine scaffold can be examined through several key aspects:

Tautomerism and Structural Dynamics : Similar to related thiazolidine derivatives, iminothiazolidines can exist in multiple tautomeric forms. This property is critical for understanding their behavior in biological systems, as different tautomers may interact differently with target proteins. The imino group specifically introduces additional tautomerization possibilities that influence hydrogen bonding patterns and reactivity.

Electron Distribution and Nucleophilicity : The presence of the imino group alters the electron density distribution across the heterocycle, creating specific sites of nucleophilicity and electrophilicity that determine reaction pathways and interactions with biological macromolecules. The nitrogen atoms in the structure serve as potential hydrogen bond acceptors, while the imino group can function as both a hydrogen bond donor and acceptor.

Conformational Analysis : The five-membered ring structure of the iminothiazolidine scaffold adopts specific conformations that influence its three-dimensional presentation. When combined with the phenylethanol moiety, as in this compound, the resulting conformational space becomes important for understanding potential binding modes with biological targets.

Pharmacophore Potential : From a medicinal chemistry perspective, the iminothiazolidine scaffold can be viewed as a potential pharmacophore, with specific spatial arrangements of hydrogen bond donors/acceptors and hydrophobic regions that may be recognized by biological targets. The scaffold provides a framework for rational design of derivatives with optimized properties.

Chemical Reactivity Patterns : The iminothiazolidine scaffold participates in characteristic chemical reactions, including nucleophilic additions, electrophilic substitutions, and various transformations involving the imino group. These reactivity patterns are theoretically significant for understanding the compound's stability, metabolism, and potential for derivatization.

The theoretical understanding of the iminothiazolidine scaffold informs rational approaches to drug design and optimization. By comprehending the fundamental properties of this scaffold, medicinal chemists can make informed decisions about structural modifications to enhance potency, selectivity, and pharmacokinetic properties of derivatives like this compound.

Furthermore, computational studies based on quantum mechanical calculations can provide insights into the electronic structure, conformational preferences, and intermolecular interactions of the iminothiazolidine scaffold, guiding structure-based drug design efforts and helping to predict the behavior of derivatives in biological systems.

Eigenschaften

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSOQNQZVYAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939161 | |

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17899-33-1 | |

| Record name | 3-Thiazolidineethanol, 2-imino-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17899-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017899331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imino-α-phenylthiazolidin-3-ethanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation Strategies

The core thiazolidine ring formation relies on cyclocondensation reactions involving phenyl isothiocyanate and amine precursors. A widely adopted method involves the reaction of phenyl isothiocyanate with 2-aminoethanol derivatives under phase-transfer catalysis (PTC) conditions. For instance, the use of tetrabutylammonium bromide (TBAB) as a catalyst in a dioxane/potassium carbonate system facilitates efficient cyclization at reflux temperatures (70–80°C). This approach yields intermediates such as 2-(2-imino-1,2-dihydrothiazolidinyl)-1-phenylethanol, which are subsequently protonated to form the hydrochloride salt.

Key parameters influencing yield include:

-

Solvent polarity : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.

-

Catalyst loading : Optimal TBAB concentrations (1–2 mol%) balance cost and efficiency.

-

Temperature control : Prolonged reflux (>12 hours) ensures complete ring closure but risks decomposition.

Hydrogenation and Salt Formation

Post-cyclization, catalytic hydrogenation reduces labile imine groups to secondary amines. Industrial protocols often employ rhodium on carbon (Rh/C, 5 wt%) under moderate hydrogen pressure (4–6 atm). A representative procedure involves suspending the intermediate in ethanol-dioxane (3:1 v/v) and stirring under H₂ at 50°C for 6 hours. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from hot isopropanol.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent-catalyst combinations on yield and purity:

| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol/Dioxane (3:1) | Rh/C (5%) | 50 | 78 | 98.5 |

| Toluene | Pd/C (3%) | 80 | 65 | 95.2 |

| THF | PtO₂ (2%) | 60 | 71 | 97.1 |

Data adapted from analogous thiazolidine syntheses. Ethanol-dioxane mixtures outperform toluene and THF due to improved intermediate solubility and reduced side reactions.

Green Chemistry Approaches

Recent advancements emphasize sustainability:

-

Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C under microwave irradiation).

-

Continuous flow systems : Enhance reproducibility and scalability while minimizing solvent use.

Industrial-Scale Production

Multicomponent Reaction (MCR) Platforms

Modern facilities utilize one-pot MCRs to streamline synthesis. A typical protocol combines phenyl isothiocyanate, 2-chloroacetophenone, and ammonium acetate in a dimethylformamide (DMF)-water biphasic system. This method achieves 85% yield with >99% purity after column chromatography.

Purification Protocols

Industrial purification involves:

-

Liquid-liquid extraction : Dichloromethane/water partitions remove unreacted starting materials.

-

Column chromatography : Silica gel (230–400 mesh) with petroleum ether-ethyl acetate (7:3) eluent isolates the target compound.

-

Recrystallization : Isopropanol-hexane mixtures yield crystalline product with consistent melting points (184–185°C).

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): Aromatic protons resonate at δ 7.2–7.5 ppm, while thiazolidine methylenes appear as multiplets at δ 3.1–4.0 ppm.

-

IR (KBr) : Strong absorptions at 3200–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) confirm functional groups.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 254 nm UV detection) using acetonitrile-water (60:40) mobile phase verifies >99% purity. Retention times (8.2 minutes) are consistent across batches.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride serves as a building block in synthesizing complex organic molecules. It acts as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to sulfoxides or sulfones. |

| Reduction | Forms amine derivatives. |

| Substitution | Produces various thiazolidine derivatives. |

Biology

The compound has been investigated for its biological activities , such as antimicrobial, anticancer, and anti-inflammatory properties. Notable findings include:

- Antifungal Activity: Demonstrated efficacy against Candida albicans, with modifications enhancing activity through increased lipophilicity.

- Adrenergic Receptor Interaction: Similar compounds have shown activity as antagonists to α1-adrenoceptors, influencing smooth muscle contraction and neurotransmitter release.

Medicine

In medical research, this compound is explored for its potential therapeutic applications:

- Cytotoxicity Studies: Evaluated using NIH/3T3 cell lines, showing selective toxicity profiles that suggest therapeutic potential with minimal adverse effects on normal cells.

| Compound | IC (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

- Overcoming Multidrug Resistance: A case study indicated its ability to sensitize drug-resistant cancer cells to chemotherapeutic agents, enhancing treatment effectiveness.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in various processes. The use of continuous flow reactors and green chemistry principles can optimize production methods while improving yields.

Case Studies and Research Findings

-

Antifungal Efficacy Study:

A study evaluated the antifungal activity of thiazolidine derivatives, revealing that compounds with specific modifications exhibited improved Minimum Inhibitory Concentration (MIC) values comparable to established antifungals like ketoconazole. -

Pharmacokinetics:

Pharmacokinetic studies suggest that the compound maintains stable absorption and distribution profiles over a range of doses (30–120 mg/day), essential for maintaining therapeutic levels without frequent dosing.

Wirkmechanismus

The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s key structural feature is the iminothiazolidine group. Comparisons with analogs highlight how substituent modifications influence properties:

*Note: Molecular weight estimated based on related compounds (e.g., C16H21ClN2O: 292.8 in ).

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts (e.g., target compound, Mirabegron intermediates) improve aqueous solubility, facilitating formulation .

- Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) enhance nucleophilic substitution yields.

Key Research Findings

Antifungal Efficacy : Imidazole analogs achieve MIC values of 1–4 µg/mL against Candida albicans, outperforming early thiazolidine derivatives .

Reaction Yields: Substituents significantly impact synthetic efficiency. For example, p-iodophenyl derivatives yield 53% in quinoline synthesis due to dehalogenation, whereas p-tolyl analogs achieve 90% .

Data Tables

Table 1: Comparative Physicochemical Properties

Biologische Aktivität

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride, also known by its CAS number 15591-41-0, is a compound of significant interest in pharmacological and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazolidine and phenylethanol moieties, which contribute to its reactivity and biological effects.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.307 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 380.1 °C |

| Flash Point | 183.7 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.

- Influencing Cellular Processes : It is suggested that the compound can influence various cellular pathways, potentially leading to therapeutic effects in different biological systems.

Biological Activities

Research has identified several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to sensitize cancer cells to chemotherapeutic agents, potentially overcoming multidrug resistance (MDR) in certain cancer types.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Study :

- Objective : To assess the sensitization of cancer cells to doxorubicin.

- Findings : In vitro experiments revealed that treatment with this compound enhanced the cytotoxic effects of doxorubicin on resistant cancer cell lines.

-

Anti-inflammatory Study :

- Objective : To investigate the anti-inflammatory properties in a murine model.

- Findings : The compound reduced inflammatory markers significantly compared to control groups, indicating potential use in inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for 2-(2-iminothiazolidin-3-yl)-1-phenylethanol hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving imidazolidine ring formation and subsequent functionalization. A common approach involves:

- Condensation : Reacting styrene oxide derivatives with aminothiazolidine precursors in the presence of triethylamine (TEA) under reflux conditions (70–80°C) to form intermediates like 2-(2-imino-1,2-dihydrothiazolidinyl)-1-phenylethanols .

- Reduction : Catalytic hydrogenation (e.g., using Rh/C under 4 atm H₂) to reduce imine groups, yielding the final hydrochloride salt after purification .

- Optimization : Adjusting solvent systems (e.g., ethanol/dioxane mixtures) and catalyst loading (e.g., 5% Rh/C) improves yields. Column chromatography (silica gel, PE-EA eluent) is critical for isolating high-purity products .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages) to confirm stoichiometry. For example, calculated C: 60.8%, H: 8.2%, N: 10.9% vs. observed values .

- Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–7.5 ppm) and iminothiazolidine signals (δ 3.1–4.0 ppm). IR can confirm hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) groups.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity. Melting point analysis (e.g., 184–185°C) further corroborates crystallinity .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions : Keep in airtight glass containers at 2–8°C, protected from light and moisture. Avoid exposure to heat (>30°C) or reactive solvents .

- Handling : Use nitrogen atmospheres during weighing to prevent oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) recommend monitoring via periodic HPLC .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what are the implications for biological activity?

- Chiral Resolution : Use enantiopure starting materials (e.g., (R)-styrene oxide) or chiral catalysts (e.g., Rhodium with chiral ligands) to control stereochemistry at the phenylethanol moiety .

- Biological Relevance : The (R)-enantiomer may exhibit enhanced receptor binding (e.g., kinase inhibition) compared to the (S)-form, as seen in structurally analogous ERK inhibitors .

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition studies?

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) using crystal structures of ERK2 (PDB: 4HTC) to predict binding interactions at the ATP pocket .

- Enzyme Assays : Measure IC₅₀ values via ADP-Glo™ kinase assays under varying Mg²⁺/ATP concentrations. Compare inhibition profiles with known ERK inhibitors (e.g., SCH772984) .

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

- Modifications : Substitute the phenyl group with electron-withdrawing groups (e.g., -NO₂) or replace the iminothiazolidine ring with piperazine derivatives to alter solubility and target affinity .

- In Silico Screening : Use QSAR models to predict logP and polar surface area, optimizing pharmacokinetic properties .

Q. What methodologies are recommended for assessing stability under physiological conditions?

Q. How can researchers address conflicting data in cytotoxicity profiles across cell lines?

- Dose-Response Analysis : Perform MTT assays on HEK293, HepG2, and A549 cells with triplicate measurements. Normalize data to vehicle controls and apply ANOVA with post-hoc Tukey tests .

- Metabolic Profiling : Use hepatic microsomes to identify cytochrome P450-mediated metabolites that may influence toxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.